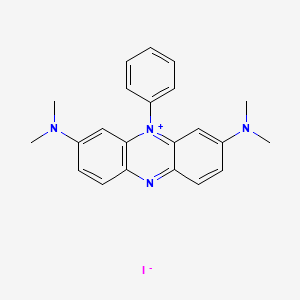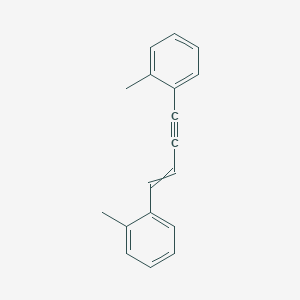
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is a phenothiazine derivative known for its vibrant color and significant applications in various fields. This compound is structurally characterized by the presence of dimethylamino groups at positions 3 and 7, and a phenyl group at position 5 of the phenazin-5-ium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide typically involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Iodination: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.
Amination: The reaction medium obtained from the iodination step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
High Purity Reagents: Using high purity phenothiazine and diiodine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure complete conversion and high yield.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized forms of the phenothiazine core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the dimethylamino groups
Aplicaciones Científicas De Investigación
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mecanismo De Acción
The mechanism of action of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways: It can modulate oxidative stress pathways and influence cellular redox states
Comparación Con Compuestos Similares
Methylene Blue: A well-known dye with similar structural features but different applications.
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenothiazine derivative used in different contexts
Uniqueness: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is unique due to its specific substitution pattern and the presence of a phenyl group at position 5, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
126685-01-6 |
|---|---|
Fórmula molecular |
C22H23IN4 |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
2-N,2-N,8-N,8-N-tetramethyl-10-phenylphenazin-10-ium-2,8-diamine;iodide |
InChI |
InChI=1S/C22H23N4.HI/c1-24(2)17-10-12-19-21(14-17)26(16-8-6-5-7-9-16)22-15-18(25(3)4)11-13-20(22)23-19;/h5-15H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ATJFOPLNBXYDLF-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)




![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
